The Lignan Taiwanin C: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis
The Lignan Taiwanin C: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis
Abstract
This technical guide provides an in-depth exploration of Taiwanin C, a naturally occurring arylnaphthalene lignan. It details the initial discovery and elucidation of its structure, identifies its primary and secondary botanical sources, and presents comprehensive, step-by-step protocols for its isolation and characterization. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic potential of Taiwanin C. The guide integrates established experimental methodologies with an understanding of the underlying biosynthetic pathways, offering a robust resource for the scientific community.
Introduction: The Emergence of a Bioactive Lignan
The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive secondary metabolites. Among these, the lignans, a diverse class of phenylpropanoid dimers, have garnered significant attention for their wide range of pharmacological activities. Taiwanin C, a prominent member of the arylnaphthalene subclass of lignans, has emerged as a compound of interest due to its notable biological properties, including anti-platelet and potential anti-inflammatory and cytotoxic activities.[1] This guide serves as a comprehensive technical resource on the discovery, natural provenance, and analytical methodologies pertaining to Taiwanin C.
Discovery and Structural Elucidation
The initial identification of Taiwanin C is credited to the pioneering phytochemical investigations of Taiwania cryptomerioides heartwood conducted by Lin and his collaborators in the mid-1960s. In their 1967 publication, Lin, Lo, Wang, and Weinstein detailed the isolation and structural determination of both Taiwanin C and the related lignan, Taiwanin E. This seminal work laid the foundation for all subsequent research on these compounds.
The definitive structure of Taiwanin C was established through a combination of classical chemical degradation and spectroscopic techniques available at the time. Modern analytical methods have since provided a more detailed and complete characterization.
Chemical Structure
Taiwanin C is chemically known as 5-(1,3-benzodioxol-5-yl)-8H-furo[3',4':6,7]naphtho[2,3-d][2]dioxol-6-one. Its structure is characterized by a rigid, planar arylnaphthalene core fused with two methylenedioxy rings and a lactone ring, which are key features contributing to its biological activity.
Table 1: Chemical and Physical Properties of Taiwanin C
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂O₆ | PubChem |
| Molecular Weight | 348.31 g/mol | PubChem |
| CAS Number | 14944-34-4 | PubChem |
| Appearance | White to pale yellow solid | [3] |
| Class | Arylnaphthalene Lignan | - |
Natural Sources of Taiwanin C
The primary and most well-documented natural source of Taiwanin C is the heartwood of the coniferous tree Taiwania cryptomerioides. However, this lignan has also been identified in other plant species, indicating a broader distribution within the plant kingdom.
Primary Source: Taiwania cryptomerioides
Taiwania cryptomerioides, a large coniferous tree native to the mountainous regions of Taiwan, is the principal source from which Taiwanin C is isolated.[4] The heartwood of this tree is particularly rich in a variety of lignans, including Taiwanin C, which are believed to contribute to the wood's durability and resistance to decay. The concentration of Taiwanin C and other lignans can vary depending on the age of the tree and the specific location within the heartwood.
Other Documented Sources
Phytochemical studies have also reported the presence of Taiwanin C in other plant species, including:
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Cleistanthus collinus : This plant, belonging to the family Phyllanthaceae, has been shown to contain a variety of arylnaphthalene lignans, including Taiwanin C.[2][5]
-
Eleutherococcus species : Various species within the Eleutherococcus genus, also known as Siberian ginseng, have been found to produce Taiwanin C.
The identification of Taiwanin C in these diverse plant families suggests the existence of conserved biosynthetic pathways for this class of lignans.
Experimental Protocols: Isolation and Characterization
The isolation and characterization of Taiwanin C from its natural sources require a systematic approach involving extraction, chromatographic separation, and spectroscopic analysis. The following protocols are based on established methodologies reported in the scientific literature.
Workflow for the Isolation of Taiwanin C
The following diagram illustrates the general workflow for the isolation of Taiwanin C from Taiwania cryptomerioides heartwood.
Caption: General workflow for the isolation of Taiwanin C.
Detailed Protocol for Isolation
This protocol provides a step-by-step methodology for the isolation of Taiwanin C from Taiwania cryptomerioides heartwood.
Step 1: Extraction
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Preparation of Plant Material: Air-dry the heartwood chips of Taiwania cryptomerioides and grind them into a coarse powder.
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Methanol Extraction: Macerate the powdered heartwood in methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
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Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 2: Solvent Partitioning
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Initial Suspension: Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
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n-Hexane Partitioning: Partition the suspension with n-hexane to remove non-polar compounds such as fats and waxes. Separate the n-hexane layer.
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Chloroform Partitioning: Partition the remaining methanol-water layer with chloroform. The chloroform fraction will contain lignans of medium polarity, including Taiwanin C.
-
Further Partitioning: The remaining aqueous layer can be further partitioned with ethyl acetate to isolate more polar compounds.
Step 3: Chromatographic Purification
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Flash Column Chromatography:
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Stationary Phase: Silica gel (60-200 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 n-hexane:EtOAc) and gradually increase the polarity to elute compounds of increasing polarity.
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Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Taiwanin C.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
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Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice. The specific gradient will depend on the column dimensions and the purity of the fractions from the previous step. A typical gradient could be from 40% acetonitrile in water to 100% acetonitrile over 30 minutes.
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Detection: UV detection at a wavelength of 254 nm is suitable for detecting the aromatic system of Taiwanin C.
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Fraction Collection: Collect the peak corresponding to Taiwanin C.
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Step 4: Purity Assessment and Storage
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Purity Check: Assess the purity of the isolated Taiwanin C using analytical HPLC.
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Storage: Store the purified compound in a cool, dark, and dry place to prevent degradation.
Spectroscopic Characterization
The definitive identification of Taiwanin C is achieved through a combination of spectroscopic techniques.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The complete ¹H and ¹³C NMR assignments for Taiwanin C have been reported.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Taiwanin C (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |
| 1 | 129.4 | - |
| 2 | 108.8 | 6.23 (d, J = 1.6) |
| 3 | 146.2 | - |
| 4 | 149.5 | - |
| 5 | 106.9 | 6.50 (dd, J = 8.1, 1.6) |
| 6 | 125.9 | 6.68 (d, J = 8.1) |
| 7 | 136.6 | 7.56 (s) |
| 8 | 128.2 | - |
| 9 | 173.0 | - |
| 1' | 129.5 | - |
| 2' | 108.8 | 6.88 (d, J = 1.6) |
| 3' | 147.9 | - |
| 4' | 148.0 | - |
| 5' | 108.4 | 6.84 (d, J = 8.0) |
| 6' | 122.2 | 6.95 (dd, J = 8.0, 1.6) |
| 3-O-CH₂-O-4 | 101.0 | 5.75 (s) |
| 3'-O-CH₂-O-4' | 101.3 | 5.81 (s) |
| 8-CH₂ | 69.8 | 5.25 (s) |
4.3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Taiwanin C, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The expected [M+H]⁺ ion for Taiwanin C would be at m/z 349.07.
4.3.3. Infrared (IR) Spectroscopy
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~3030-3100 cm⁻¹: C-H stretching of the aromatic rings.
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~2850-2950 cm⁻¹: C-H stretching of the methylenedioxy groups.
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~1760-1780 cm⁻¹: C=O stretching of the γ-lactone ring.
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~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
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~1040 and 1250 cm⁻¹: C-O stretching of the ether linkages in the methylenedioxy groups.
Biosynthesis of Taiwanin C
The biosynthesis of Taiwanin C follows the general phenylpropanoid pathway, which is responsible for the production of a wide variety of plant secondary metabolites, including lignans and flavonoids. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to form monolignols, which are the building blocks of lignans.
Proposed Biosynthetic Pathway
The following diagram outlines the proposed biosynthetic pathway leading to Taiwanin C. This pathway is based on the well-established biosynthesis of related arylnaphthalene lignans such as justicidin B.[2][3]
Caption: Proposed biosynthetic pathway of Taiwanin C.
Enzyme Abbreviations:
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PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-Coumarate:CoA ligase
-
C3H: p-Coumarate 3-hydroxylase
-
CCoAOMT: Caffeoyl-CoA O-methyltransferase
-
CCR: Cinnamoyl-CoA reductase
-
CAD: Cinnamyl alcohol dehydrogenase
-
PLR: Pinoresinol-lariciresinol reductase
-
SDH: Secoisolariciresinol dehydrogenase
Conclusion
Taiwanin C stands as a testament to the rich chemical diversity found in the plant kingdom. From its initial discovery in the heartwood of Taiwania cryptomerioides to its identification in other plant species, the scientific journey of this lignan has unveiled its significant biological potential. The detailed protocols for isolation and characterization provided in this guide are intended to facilitate further research into its pharmacological properties and potential therapeutic applications. A deeper understanding of its biosynthesis opens avenues for metabolic engineering and sustainable production. As research continues, Taiwanin C is poised to remain a molecule of considerable interest to the scientific community.
References
- Chang, S.-T., Wang, S.-Y., & Kuo, Y.-H. (2003). Resources and bioactive substances from Taiwania (Taiwania cryptomerioides). Journal of Wood Science, 49(1), 1-4.
- Queiroz, E. F., et al. (2007). Complete assignments of (1)H and (13)C NMR spectral data for arylnaphthalene lignan lactones. Magnetic Resonance in Chemistry, 45(10), 902-904.
- Ramesh, C., et al. (2003). Arylnaphthalide lignans from Cleistanthus collinus. Chemical & Pharmaceutical Bulletin, 51(11), 1299-1300.
- Hemmati, S., et al. (2016). Justicidin B: A Promising Bioactive Lignan. Molecules, 21(7), 820.
- Furst, R., et al. (2007). Justicidin B 7-hydroxylase, a cytochrome P450 monooxygenase from cell cultures of Linum perenne Himmelszelt involved in the biosynthesis of diphyllin. FEBS Letters, 581(4), 603-610.
- Tsao, N.-W., et al. (2015).
- Lin, Y.-T., Lo, T.-B., Wang, K.-T., & Weinstein, B. (1967). Phytochemical studies: the structure of Taiwanins C and E. Tetrahedron Letters, 8(9), 849-853.
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PubChem. (n.d.). Taiwanin C. National Center for Biotechnology Information. Retrieved from [Link]
- Chang, S.-T., et al. (2000). Cytotoxicity of extractives from Taiwania cryptomerioides heartwood. Phytochemistry, 55(3), 227-232.
- Chang, S.-T., Wang, S.-Y., & Su, Y.-C. (1998). Antifungal compounds in the ethyl acetate soluble fraction of the extractives of Taiwania (Taiwania cryptomerioides Hayata) heartwood. Holzforschung, 53(5), 487-490.
- Chen, C. C., et al. (2019). Taiwanin C elicits apoptosis in arecoline and 4-nitroquinoline-1-oxide-induced oral squamous cell carcinoma cells and hinders proliferation via epidermal growth factor receptor/PI3K suppression. Environmental Toxicology, 34(6), 760-767.
- Mascheretti, I., et al. (2021). New insight into justicidin B pathway and production in Linum austriacum. Plants, 10(3), 543.
- Yang, M., et al. (2006). Complete assignments of 1H and 13C NMR data for seven arylnaphthalide lignans from Justicia procumbens. Magnetic Resonance in Chemistry, 44(7), 727-730.
- Liu, K. C., et al. (2008). Complete assignments of 1H and 13C NMR data for three new arylnaphthalene lignan from Justicia procumbens. Magnetic Resonance in Chemistry, 46(3), 283-286.
- Galkin, A. A., et al. (1995). 13C NMR spectra of arylnaphthalene lignans.
- Popova, E. V., et al. (2017). Synthesis, Anticancer Evaluation and Structure–Activity Relationship of Taiwanin A Derivatives. Russian Journal of Bioorganic Chemistry, 43(6), 685-693.
- Borges, A., et al. (2017). Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. The Journal of Organic Chemistry, 82(19), 10246-10255.
- Parasuraman, S., & Christpher, R. (2017). Diuretic Effects of Cleistanthin A and Cleistanthin B from the Leaves of Cleistanthus Collinus in Wistar Rats. Pharmacognosy Research, 9(Suppl 1), S67.
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